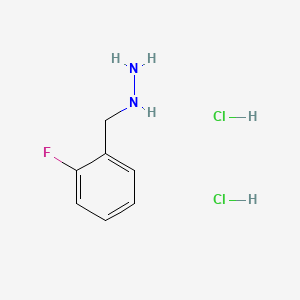

(2-Fluorobenzyl)hydrazine dihydrochloride

描述

Significance of Fluorine in Medicinal and Synthetic Chemistry

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal and materials chemistry. alfa-chemistry.comyoutube.com The unique properties of the fluorine atom can profoundly alter the characteristics of a parent compound, making fluorinated building blocks essential tools in modern drug design. youtube.com

Fluorine is the most electronegative element, a property that dramatically influences the electronic environment of a molecule. acs.orgdegruyter.comlibretexts.org This high electronegativity leads to a strong, polarized carbon-fluorine (C-F) bond, which is more stable than a carbon-hydrogen (C-H) bond. tandfonline.comstackexchange.com The introduction of fluorine can modify several key physicochemical properties of a molecule. mdpi.comnih.gov

Metabolic Stability : The strength of the C-F bond can block sites on a drug molecule that are susceptible to metabolic oxidation by enzymes in the body, thereby increasing the drug's metabolic stability and prolonging its duration of action. tandfonline.commdpi.comacs.org

Acidity and Basicity (pKa) : The strong electron-withdrawing effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. acs.orgmdpi.com This modulation can alter a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding to biological targets. acs.org

Lipophilicity : Replacing hydrogen with fluorine generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes. tandfonline.commdpi.com This property is crucial for improving the absorption and distribution of a drug within the body. mdpi.com

Binding Affinity : Despite its high electronegativity, the fluorine atom has a van der Waals radius (1.47 Å) that is only slightly larger than that of hydrogen (1.20 Å). acs.orgtandfonline.com This allows fluorine to be substituted for hydrogen with minimal steric disruption, while its electronic properties can lead to enhanced binding interactions with target proteins through the formation of hydrogen bonds or dipole-dipole interactions. tandfonline.comacs.org

Conformational Effects : The introduction of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule, which can be critical for its interaction with a specific biological receptor. acs.org

These effects are not always predictable and depend heavily on the specific position of the fluorine atom within the molecule. rsc.org The unique reactivity that fluorine imparts can also be harnessed to explore new synthetic transformations that are not possible with non-fluorinated analogues. rsc.org

The use of fluorine in chemistry has expanded significantly since its initial applications. An early milestone was the discovery of polytetrafluoroethylene (PTFE) in 1938, which launched the field of fluoropolymers. alfa-chemistry.com In medicinal chemistry, the introduction of Fluoroxene (2,2,2-trifluoroethyl vinyl ether) as the first fluoro-containing anesthetic marked a turning point. alfa-chemistry.com

Over the last few decades, the role of fluorine in drug design has grown exponentially. mdpi.com Aromatic fluorides have become crucial intermediates for synthesizing important pharmaceuticals, including antibiotics like ciprofloxacin (B1669076) and anti-inflammatory drugs. alfa-chemistry.com The strategy of using fluorinated building blocks, rather than attempting to introduce fluorine at a late stage of synthesis, remains a dominant approach in drug discovery. nih.gov In recent years, a significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA) have been organofluorine compounds, highlighting the sustained importance of this chemical class. mdpi.comnih.gov This trend reflects the success of fluorine in enhancing key drug properties like potency and metabolic stability. mdpi.com

Role of Hydrazine (B178648) Core in Chemical and Biological Systems

Hydrazine (N₂H₄) is a highly reactive inorganic compound that serves as a fundamental building block in organic synthesis. iscientific.orgwikipedia.org Its derivatives, where one or more hydrogen atoms are replaced by organic groups, are pivotal intermediates in the chemical, pharmaceutical, and agrochemical industries. researchgate.netwikipedia.org

The hydrazine functional group is a versatile tool for constructing a wide array of heterocyclic compounds—cyclic structures containing atoms of at least two different elements. clockss.org The typical synthetic route involves the condensation reaction between a hydrazine derivative and a compound containing two electrophilic centers, such as a dicarbonyl compound. clockss.orgnih.gov This process is a common method for synthesizing five- and six-membered heterocyclic rings like pyrazoles and pyridazines. wikipedia.orgclockss.org

Hydrazide-hydrazones, a class of compounds readily prepared from hydrazides and aldehydes or ketones, are particularly important. nih.govnih.gov They contain an azomethine group (–NH–N=CH–) and serve as key intermediates for synthesizing various heterocyclic systems, including oxadiazoles (B1248032) and thiazolidinones. nih.govmdpi.com Many of these resulting heterocyclic compounds and hydrazine derivatives themselves exhibit a broad spectrum of biological activities, including:

Antimicrobial and Antifungal nih.govmdpi.com

Anticancer nih.gov

Anti-inflammatory nih.gov

Antiviral nih.gov

Antitubercular nih.gov

This wide-ranging bioactivity makes the hydrazine scaffold a privileged structure in the search for new therapeutic agents. iscientific.orgnih.govresearchgate.net

The history of hydrazine chemistry began in the late 19th century. The name "hydrazine" was first coined by Emil Fischer in 1875, and the compound was first synthesized by Theodor Curtius in 1887. wikipedia.org Initially, hydrazine gained prominence as a high-energy rocket fuel. researchgate.net However, its applications soon expanded into various industrial sectors. researchgate.neteschemy.com

In the pharmaceutical and agrochemical industries, hydrazine and its derivatives became indispensable intermediates. wikipedia.orgeschemy.com They are used in the synthesis of numerous commercial products, including herbicides, insecticides, and a variety of pharmaceuticals. wikipedia.orgeschemy.com Examples of drugs synthesized using hydrazine chemistry include the antifungal fluconazole (B54011) and the antibacterial cefazolin. wikipedia.org Historically, specific hydrazine derivatives like phenylhydrazine (B124118) were used in analytical chemistry for the characterization of carbohydrates. wikipedia.org The evolution of synthetic methods has continued, with modern techniques allowing for more controlled and efficient preparation of substituted hydrazines for use in drug development and the synthesis of natural products. slideshare.net

Current Research Landscape of (2-Fluorobenzyl)hydrazine (B57542) Dihydrochloride (B599025)

(2-Fluorobenzyl)hydrazine dihydrochloride is primarily utilized as a chemical reactant and building block in organic synthesis, particularly for creating more complex molecules with potential pharmaceutical applications. nbinno.com The presence of both the reactive hydrazine moiety and the fluorine-substituted benzyl (B1604629) group makes it a versatile reagent. smolecule.com

The ortho-fluorine atom significantly influences the molecule's properties. smolecule.com Its strong electron-withdrawing nature affects the electron density of the aromatic ring and can modulate the reactivity of the benzyl group and the basicity of the hydrazine nitrogens. smolecule.com This substitution can also enhance metabolic stability and target binding affinity in resulting drug candidates when compared to non-fluorinated or differently substituted analogs.

Research applications have shown that (2-fluorobenzyl)hydrazine is a key reactant in the synthesis of pharmaceutical intermediates. For instance, it has been used to produce acylamino-substituted benzylbenzohydrazide derivatives, which are precursors for developing novel therapeutic agents. nbinno.com The compound's ability to react with ketones and other carbonyl compounds to form hydrazones, which can then be cyclized into various heterocyclic systems, is a central aspect of its synthetic utility. While extensive biological studies on this compound itself are not widely published, its primary role is to serve as a specialized scaffold, enabling the exploration of new chemical entities in drug discovery programs. nbinno.com

Physicochemical Properties of (2-Fluorobenzyl)hydrazine and its Salts

| Property | (2-Fluorobenzyl)hydrazine (Free Base) | (2-Fluorobenzyl)hydrazine Hydrochloride | This compound |

|---|---|---|---|

| Molecular Formula | C₇H₉FN₂ nih.gov | C₇H₁₀ClFN₂ chembk.com | C₇H₁₁Cl₂FN₂ smolecule.com |

| Molecular Weight | 140.16 g/mol nih.gov | 176.62 g/mol chembk.com | ~195.13 g/mol smolecule.com |

| IUPAC Name | (2-fluorophenyl)methylhydrazine nih.gov | Not specified | Not specified |

| CAS Number | 51859-98-4 nih.gov | Not specified | Not specified |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2-Fluorobenzyl)hydrazine |

| (2-Fluorobenzyl)hydrazine hydrochloride |

| Acylamino substituted benzylbenzohydrazide |

| Cefazolin |

| Ciprofloxacin |

| Fluconazole |

| Fluoroxene |

| Hydrazine |

| Phenylhydrazine |

Identification of Research Gaps and Emerging Applications

Despite the broad interest in fluorinated organic compounds, the specific sub-class of fluorinated hydrazones remains relatively unexplored, indicating a significant research gap. nih.govchemicalbook.com While the synthesis of some fluorinated hydrazones has been achieved, many existing methods require harsh reaction conditions and have a limited substrate scope. nih.gov The development of more efficient and general methods for the direct synthesis of fluorinated arylhydrazones is highly desirable to unlock their full potential. nih.gov

The primary emerging application for this compound lies in its role as a key building block for synthesizing a variety of heterocyclic compounds and other complex organic molecules. nist.govchemicalbook.com Ongoing research continues to uncover new potential uses for (2-Fluorobenzyl)hydrazine in drug discovery and the synthesis of novel pharmaceutical intermediates. scbt.com For instance, it has been utilized in the production of acylamino-substituted benzylbenzohydrazide derivatives, which are important in the development of new drugs. scbt.com The unique combination of the fluorinated benzyl group and the reactive hydrazine moiety suggests that this compound could be a valuable scaffold for discovering new bioactive agents. nist.gov However, extensive research is still needed to fully determine the efficacy and specific therapeutic applications of its derivatives. nist.gov

Contextualizing this compound within Contemporary Chemical Research

In the landscape of contemporary chemical research, this compound is primarily recognized as a valuable synthetic intermediate. chemicalbook.com Its importance stems from the presence of the fluorine atom, which can significantly influence the reactivity and properties of the molecules it is incorporated into. The electron-withdrawing nature of the ortho-fluoro substituent can affect reaction rates and selectivity in subsequent synthetic steps.

Current research trends show a significant focus on the development of novel fluorinated compounds for pharmaceutical and agrochemical applications. mdpi.comnih.gov this compound fits squarely within this trend, serving as a starting material for the synthesis of more complex fluorinated molecules. scbt.comchemicalbook.com For example, it can be used to synthesize 1,2,4-triazole-3-thione intermediates, which are important heterocyclic structures in medicinal chemistry. chemicalbook.com The compound's utility is further highlighted by its role in creating α-hydrazino-amides, which are precursors to potential antidiabetic and anticancer agents.

The table below summarizes some of the key physicochemical properties of the related free base, (2-Fluorobenzyl)hydrazine, and the dihydrochloride salt.

| Property | Value | Source |

| (2-Fluorobenzyl)hydrazine | ||

| Molecular Formula | C7H9FN2 | nih.gov |

| Molecular Weight | 140.16 g/mol | nih.gov |

| IUPAC Name | (2-fluorophenyl)methylhydrazine | nih.gov |

| This compound | ||

| Molecular Formula | C7H11Cl2FN2 | nist.gov |

| Molecular Weight | 213.08 g/mol | nist.gov |

| Appearance | Slightly yellow to beige powder | chemicalbook.com |

| Melting Point | 143-145 °C (decomposes) | chemicalbook.com |

The synthesis of this compound has been documented in patent literature, providing a practical route for its preparation.

| Reactants | Reagents | Conditions | Yield | Source |

| 2-Fluoro benzyl chloride | Hydrazine hydrate, Water, Dichloromethane, Ethyl acetate-hydrochloric acid, Isopropanol | 0-30°C, 4 hours | Not explicitly stated for the final product, but a detailed procedure is provided. | chemicalbook.com |

Below is a table of some reported spectral data for the free base, (2-Fluorobenzyl)hydrazine.

| Spectral Data Type | Data | Source |

| 1H NMR | Spectrum available | chemicalbook.com |

| Mass Spectrometry | Molecular Ion (free base): m/z 140 | nist.gov |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(2-fluorophenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGBATVWHGJBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 2 Fluorobenzyl Hydrazine Dihydrochloride

Advanced Synthetic Pathways for (2-Fluorobenzyl)hydrazine (B57542) Dihydrochloride (B599025)

The synthesis of (2-Fluorobenzyl)hydrazine dihydrochloride and related substituted benzylhydrazines is crucial for their application in medicinal chemistry and organic synthesis. Various methodologies have been developed to access these compounds, ranging from direct substitution reactions to more complex multi-step pathways involving the transformation of intermediate species.

Reaction of 2-Fluorobenzyl Halides with Hydrazine (B178648) Hydrate

A primary and direct method for synthesizing (2-Fluorobenzyl)hydrazine involves the nucleophilic substitution of a halogen atom from a 2-fluorobenzyl halide with hydrazine hydrate. smolecule.comchemicalbook.com This reaction serves as a foundational approach to creating the benzylhydrazine (B1204620) scaffold.

The efficiency of the reaction between 2-fluorobenzyl halides and hydrazine hydrate is highly dependent on the chosen conditions. Ethanol (B145695) is commonly employed as a suitable solvent, and the reaction is often conducted under reflux to ensure it proceeds to completion. smolecule.com A general procedure involves the slow addition of the 2-fluorobenzyl halide to a solution of hydrazine hydrate in ethanol. chemicalbook.com The use of a base, such as potassium carbonate, may be included to neutralize the hydrohalic acid formed during the reaction. chemicalbook.com

A specific example of this synthesis involves the reaction of 2-fluorobenzyl bromide with hydrazine hydrate and potassium carbonate in an ethanol solution. The mixture is stirred for an extended period at room temperature to yield 2-fluorobenzylhydrazine. chemicalbook.com The product is then isolated through extraction and purified using techniques like silica gel column chromatography. chemicalbook.com

Table 1: Synthesis of 2-Fluorobenzylhydrazine via Halide Substitution chemicalbook.com

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield |

| 2-Fluorobenzyl bromide (1.0 mol) | Hydrazine hydrate (5.0 mol) | Potassium carbonate (1.0 mol) | Ethanol (2 L) | 48 hours | 76% |

Since hydrazine derivatives are basic, they can be readily converted into more stable salt forms. For (2-Fluorobenzyl)hydrazine, the free base is treated with hydrochloric acid to precipitate the dihydrochloride salt. smolecule.com This salt formation is a standard procedure for the purification and stabilization of hydrazine compounds, often yielding a crystalline solid that is easier to handle and store than the free base. unimi.it The process ensures that both nitrogen atoms of the hydrazine moiety are protonated, forming the dihydrochloride salt.

Alternative Synthetic Routes to Substituted Benzylhydrazines

Beyond the direct alkylation of hydrazine, alternative strategies exist for the synthesis of substituted benzylhydrazines, often involving the reduction of nitrogen-nitrogen double bonds. These methods can provide access to symmetrically substituted 1,2-dialkylhydrazines which may be difficult to obtain otherwise.

An efficient method for preparing symmetric 1,2-dialkylhydrazines is through the ionic hydrogenation of the corresponding azines. unimi.it This synthetic approach offers several advantages, including fast reaction times, high yields that are often nearly quantitative, and simple isolation procedures. The products are typically isolated as stable hydrochloride salts. unimi.it This method is a significant improvement over other reduction techniques such as catalytic hydrogenation or reduction with metal hydrides like LiAlH4, which can suffer from drawbacks. unimi.it

The precursors for the aforementioned hydrogenation are azines, which are compounds containing a C=N-N=C functional group. Symmetrical azines can be synthesized by reacting an aldehyde or ketone with hydrazine hydrate. nih.gov For instance, aryl aldehydes can be refluxed with hydrazine hydrate in ethanol to produce the corresponding bis-aryl hydrazide (azine) derivatives. nih.gov

Once the azine is formed, it can be reduced to the corresponding 1,2-disubstituted hydrazine. The reduction of ketazines, in particular, is a viable route to 1,2-dialkylhydrazines. unimi.it The Wolff-Kishner reduction, a well-known reaction in organic chemistry, proceeds through the formation of a hydrazone (a type of azine) from a ketone or aldehyde, which is then reduced to an alkane under basic conditions. libretexts.org While the goal of the Wolff-Kishner reaction is complete reduction to the alkane, the underlying principle of forming and transforming the C=N bond of a hydrazone is relevant to the synthesis of hydrazine derivatives. libretexts.org By modifying the reduction step, the N-N single bond of the hydrazine can be retained.

Comparison of Synthetic Efficiencies and Scalability

The synthesis of (2-Fluorobenzyl)hydrazine is most commonly achieved through the reaction of 2-fluorobenzyl bromide with hydrazine hydrate. chemicalbook.com In a typical laboratory-scale batch process, 2-fluorobenzyl bromide is added to a solution of hydrazine hydrate and a base, such as potassium carbonate, in a solvent like ethanol. chemicalbook.com The reaction proceeds at room temperature over an extended period, often up to 48 hours, to yield the desired product. chemicalbook.com Following the reaction, a workup involving extraction and purification by column chromatography can yield the product in good purity, with reported yields around 76%. chemicalbook.com

For industrial applications, scalability and efficiency are paramount. Traditional batch processing can be limited by factors such as reaction time, heat transfer, and safety concerns associated with the handling of hydrazine. Modern synthetic approaches have sought to address these limitations. The use of advanced continuous flow technology has been highlighted as a method to optimize the synthesis process, ensuring consistent quality and enhancing scalability. nbinno.com Flow chemistry offers advantages such as improved control over reaction parameters (temperature, pressure, and stoichiometry), enhanced safety, and the potential for higher throughput and automation, which are critical for large-scale production.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Typical Scale | Laboratory (grams to kilograms) | Pilot to Industrial (kilograms to tons) |

| Reaction Time | Long (e.g., 48 hours) chemicalbook.com | Significantly shorter (minutes to hours) |

| Process Control | Moderate control over temperature and mixing | Precise control over reaction parameters nbinno.com |

| Scalability | Challenging due to heat transfer and safety | More straightforward and safer to scale up nbinno.com |

| Efficiency | Good yields (e.g., ~76%) but can be time-consuming chemicalbook.com | Potentially higher throughput and yield optimization nbinno.com |

Reactivity and Derivatization Strategies

The synthetic utility of this compound stems from the nucleophilic nature of the hydrazine functional group. mdpi.com This allows it to participate in a wide range of reactions to form a variety of derivatives. The presence of the 2-fluorobenzyl group can also influence the compound's reactivity and the properties of its derivatives. mdpi.com Key derivatization strategies include leveraging its nucleophilic character, engaging in condensation reactions, participating in reductive amination, and forming hydrazone derivatives. mdpi.commasterorganicchemistry.com A notable application is its use as a reactant in the synthesis of acylamino substituted benzylbenzohydrazide derivatives, which are investigated for their biological activities. chemicalbook.com

| Strategy | Reactant Type | Resulting Functional Group/Derivative |

|---|---|---|

| Nucleophilic Reactivity | Electrophilic carbons (e.g., acyl chlorides, alkyl halides) | Substituted hydrazides, alkylated hydrazines |

| Condensation Reactions | Aldehydes, Ketones | Hydrazones mdpi.com |

| Reductive Amination | Aldehydes, Ketones (with a reducing agent) | Substituted hydrazines masterorganicchemistry.comlibretexts.org |

| Hydrazone Formation | Aldehydes, Ketones | Hydrazones |

The hydrazine moiety contains two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. The terminal nitrogen (-NH2) is generally the more reactive site for nucleophilic attack. (2-Fluorobenzyl)hydrazine can react with various electrophiles. For instance, in the synthesis of acylamino substituted N'-benzylbenzohydrazides, it likely reacts with an activated carboxylic acid derivative (like an acyl chloride) to form a hydrazide linkage. The kinetics of reactions involving hydrazines with electrophiles have been studied, showing that their reactivity is comparable to simple amines like methylamine. researchgate.net The nucleophilic addition to carbonyl groups is a fundamental reaction, leading to a tetrahedral intermediate which can then undergo further transformation. masterorganicchemistry.com

Condensation reactions between hydrazines and carbonyl compounds (aldehydes and ketones) are fundamental transformations that result in the formation of hydrazones. researchgate.net This reaction involves the nucleophilic attack of the hydrazine's terminal nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. fiveable.me These reactions are often catalyzed by a small amount of acid. researchgate.net (2-Fluorobenzyl)hydrazine readily undergoes such condensation reactions, providing a straightforward route to a diverse range of (2-Fluorobenzyl)hydrazone derivatives. This facile synthesis makes it a valuable building block in combinatorial chemistry and drug discovery. masterorganicchemistry.com

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting carbonyl compounds into amines. libretexts.org In the context of hydrazines, this process, sometimes termed reductive hydrazination, involves two key steps: the initial formation of a hydrazone via condensation, followed by the reduction of the C=N double bond. masterorganicchemistry.comnih.gov Various reducing agents can be employed for the second step, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their selectivity for reducing imines (and hydrazones) in the presence of carbonyl groups. masterorganicchemistry.com This one-pot procedure allows for the synthesis of substituted N-alkylhydrazines from (2-Fluorobenzyl)hydrazine and a suitable aldehyde or ketone. nih.gov

The formation of hydrazones is one of the most characteristic reactions of hydrazines. The reaction of (2-Fluorobenzyl)hydrazine with an aldehyde or ketone yields the corresponding (2-Fluorobenzyl)hydrazone. mdpi.com This reaction is typically high-yielding and proceeds under mild conditions. researchgate.net Hydrazones are not merely intermediates; they are an important class of compounds in their own right, exhibiting a wide range of biological activities and serving as versatile precursors for the synthesis of various heterocyclic compounds. The general structure of a hydrazone features the R1R2C=NNH-R3 moiety, which provides a scaffold for further chemical modification.

Mechanistic Investigations of Key Reactions

The mechanisms of the fundamental reactions involving hydrazines are well-established in organic chemistry. The formation of a hydrazone from a hydrazine and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism. libretexts.org

Mechanism of Hydrazone Formation:

Nucleophilic Attack: The terminal nitrogen atom of (2-Fluorobenzyl)hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral amino alcohol intermediate (also known as a carbinolhydrazine).

Dehydration: The hydroxyl group is protonated (often by an acid catalyst), turning it into a good leaving group (H2O).

Elimination: The lone pair on the second nitrogen atom helps to expel the water molecule, forming a C=N double bond and yielding the final hydrazone product. libretexts.org

This mechanism is central to condensation reactions and is the initial step in reductive amination and the Wolff-Kishner reduction. The Wolff-Kishner reduction, for example, utilizes a hydrazone intermediate which, under strongly basic conditions and high temperatures, is converted to an alkane through the elimination of nitrogen gas. libretexts.orgwikipedia.org The rate-determining step in this reduction is typically the deprotonation of the hydrazone. wikipedia.org Gas-phase studies have also provided insights into the kinetics and mechanisms of reactions between protonated hydrazine and carbonyl compounds, confirming that the solution-phase mechanisms are largely mirrored in the gas phase. researchgate.net

Elucidation of Reaction Intermediates

The synthetic utility of this compound in forming heterocyclic compounds, such as indoles and pyrazoles, involves a series of well-defined reaction intermediates. The initial and most common step is the condensation reaction with a carbonyl compound (an aldehyde or ketone) to form a hydrazone. This hydrazone intermediate is pivotal and serves as the gateway to subsequent intramolecular cyclization reactions.

In the context of the Fischer indole (B1671886) synthesis, a classic and powerful method for creating indole rings, the reaction of a substituted hydrazine with a carbonyl compound proceeds through several characterizable intermediates. wikipedia.orgbyjus.com The process is initiated by the formation of a phenylhydrazone, which then tautomerizes to a more reactive enamine intermediate. alfa-chemistry.com Following protonation, this enamine undergoes a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond and breaks the weak N-N bond, leading to a diimine species. byjus.com The final stages involve intramolecular cyclization to form an aminoacetal (or aminal), which subsequently eliminates a molecule of ammonia to yield the stable aromatic indole ring. wikipedia.orgmdpi.com

Similarly, in cyclocondensation reactions with 1,3-dicarbonyl compounds to form pyrazoles, the initial hydrazone formation is followed by an intramolecular nucleophilic attack and dehydration, leading to the stable five-membered pyrazole ring. beilstein-journals.org

The table below outlines the primary intermediates involved in the key transformations of hydrazine derivatives like (2-Fluorobenzyl)hydrazine.

| Reaction Intermediate | Preceding Step | Succeeding Step | Associated Reaction Type |

|---|---|---|---|

| Hydrazone | Condensation with Aldehyde/Ketone | Tautomerization or Intramolecular Cyclization | Fischer Indole Synthesis, Pyrazole Synthesis, Wolff-Kishner Reduction libretexts.org |

| Enamine ('ene-hydrazine') | Hydrazone Tautomerization | alfa-chemistry.comalfa-chemistry.com-Sigmatropic Rearrangement | Fischer Indole Synthesis alfa-chemistry.com |

| Diimine | alfa-chemistry.comalfa-chemistry.com-Sigmatropic Rearrangement | Intramolecular Cyclization | Fischer Indole Synthesis wikipedia.org |

| Aminoacetal (Aminal) | Intramolecular Cyclization of Diimine | Elimination of Ammonia | Fischer Indole Synthesis mdpi.com |

| Carbanion | Deprotonation of Hydrazone | Protonation to form Alkane | Wolff-Kishner Reduction libretexts.org |

Kinetic Studies of Derivatization Reactions

These studies show that the initial adduct formation between protonated hydrazine and most carbonyl compounds is extremely rapid, with rate coefficients approaching the theoretical maximum collisional rates. nih.govresearchgate.net This suggests that the first step of the derivatization is typically not the rate-limiting step under these conditions.

Structure of the Carbonyl Compound: Steric hindrance and the electronic nature of the aldehyde or ketone affect the rate of nucleophilic attack.

pH of the Medium: The reaction is often acid-catalyzed. The protonation of the carbonyl oxygen makes the carbon more electrophilic, but excessive acidity can protonate the hydrazine, rendering it non-nucleophilic. Therefore, optimal rates are typically achieved in mildly acidic conditions. wikipedia.org

Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate.

In the Fischer indole synthesis, the rate-determining step is generally considered to be the alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement of the protonated enamine intermediate. mdpi.com This step involves significant bond reorganization and has a higher activation energy barrier compared to the initial hydrazone formation.

The table below presents exemplary kinetic data from a gas-phase study of protonated hydrazine with various carbonyl compounds, illustrating the rapid nature of the initial adduct formation. It is important to note that these values are for the parent hydrazine in the gas phase and serve as a reference for the type of data acquired in such kinetic studies. nih.gov

| Carbonyl Compound | Reaction Type | Rate Coefficient (k) (cm3 molecule-1 s-1) | Notes |

|---|---|---|---|

| Propanal | Adduct Formation | ~1 x 10-9 | Approaches maximum collisional rate nih.gov |

| Butanal | Adduct Formation | ~1 x 10-9 | Approaches maximum collisional rate nih.gov |

| Formaldehyde | Adduct Formation | ~2 x 10-11 | Slower rate attributed to a shorter-lived collision complex nih.govresearchgate.net |

These foundational principles governing reaction intermediates and kinetics for general hydrazine reactions provide a robust framework for predicting and controlling the chemical transformations of this compound in synthetic applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluorobenzyl Hydrazine Dihydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the molecular structure of organic compounds in solution. For (2-Fluorobenzyl)hydrazine (B57542) dihydrochloride (B599025), a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.

¹H NMR Spectral Interpretation

The proton (¹H) NMR spectrum of (2-Fluorobenzyl)hydrazine dihydrochloride offers key insights into the number and types of hydrogen atoms present in the molecule. The spectrum of the free base, (2-Fluorobenzyl)hydrazine, shows characteristic signals for the aromatic and benzylic protons. rsc.org In the dihydrochloride salt, the aromatic protons are expected to appear in the region of 7.0-7.5 ppm. The ortho-fluorine substitution leads to distinct coupling patterns and chemical shift perturbations for the aromatic hydrogens. smolecule.com The electron-withdrawing nature of the fluorine atom and the protonation of the hydrazine (B178648) moiety are expected to influence the chemical shifts of the neighboring protons.

A detailed analysis of a related compound, benzylhydrazine (B1204620) dihydrochloride, can provide a basis for predicting the spectral features of the title compound. The methylene (B1212753) protons (CH₂) adjacent to the aromatic ring and the hydrazine group would likely appear as a singlet or a more complex multiplet, depending on the rotational freedom and coupling with the hydrazine protons. The protons on the nitrogen atoms of the hydrazine group are expected to be broadened due to quadrupolar relaxation and exchange with the solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.0-7.5 | m | 4H | Ar-H | Complex multiplet pattern due to F-H coupling. |

| ~4.0-4.5 | s or m | 2H | CH₂ | Chemical shift influenced by adjacent electron-withdrawing groups. |

| Broad | br s | 5H | NH₂, NH₃⁺ | Signals may be broad and exchangeable with D₂O. |

Note: This is a predicted spectrum based on related compounds and general principles. Actual chemical shifts and coupling constants may vary.

¹³C NMR Spectral Interpretation

The carbon-13 (¹³C) NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon atom. For instance, the carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF) and a significant downfield shift. The other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF, etc.).

By comparison with the ¹³C NMR spectrum of the non-fluorinated analogue, benzylhydrazine dihydrochloride, the effect of the fluorine substituent can be clearly observed. The signals for the aromatic carbons in the fluorinated compound are expected to be more complex due to C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~160 (d, ¹JCF ≈ 245 Hz) | C-F | Large one-bond coupling constant is characteristic. |

| ~115-135 | Ar-C | Signals will be split due to coupling with fluorine. |

| ~125 (d, ²JCF ≈ 20 Hz) | C-C-F | Two-bond coupling to fluorine. |

| ~50 | CH₂ | Aliphatic carbon signal. |

Note: This is a predicted spectrum based on related compounds and general principles. Actual chemical shifts and coupling constants may vary.

¹⁹F NMR for Fluorine Position Confirmation

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that is invaluable for confirming the presence and position of fluorine atoms within a molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. For this compound, the ¹⁹F NMR spectrum would show a single resonance, confirming the presence of one fluorine atom. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (³JHF) can be observed in the ¹H NMR spectrum, providing further confirmation of the substitution pattern.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the coupling network within the aromatic ring and potentially between the benzylic protons and the hydrazine protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the assignments of the corresponding protons from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, it would show correlations between the benzylic protons and the aromatic carbons, as well as the carbon of the hydrazine group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is particularly useful for determining the stereochemistry and conformation of a molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For (2-Fluorobenzyl)hydrazine, the calculated exact mass of the free base (C₇H₉FN₂) is 140.07497 u. nih.gov An HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula of the compound. Mass spectrometric analysis of this compound often shows the molecular ion of the free base at an m/z of 140. smolecule.com A characteristic fragmentation pattern includes the loss of the hydrazine moiety, resulting in the formation of the fluorobenzyl cation at an m/z of 110. smolecule.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for determining the molecular weight and probing the fragmentation patterns of ionic compounds like this compound. In ESI-MS analysis, the dihydrochloride salt can be observed, although it may be unstable under typical ionization conditions. The protonated molecule of the free base is more commonly detected.

The mass spectrum provides definitive confirmation of the compound's molecular identity. The molecular weight of (2-Fluorobenzyl)hydrazine free base is approximately 140.16 g/mol , and its dihydrochloride salt is approximately 213.08 g/mol . chemscene.com In positive ion mode ESI-MS, the most prominent ion observed is often that of the free base, corresponding to the loss of two hydrogen chloride (HCl) molecules during the ionization process. This results in a molecular ion peak [M+H]⁺ for the free base at a mass-to-charge ratio (m/z) of approximately 141.

Key fragmentation pathways provide insight into the molecule's structure. A characteristic fragmentation includes the cleavage of the C-N bond, leading to the formation of the fluorobenzyl cation at m/z 110. This fragment arises from the loss of the hydrazine group (NH₂-NH₂), which has a mass of 32 amu. Another potential fragmentation is the loss of the entire hydrazine moiety (•N₂H₃), resulting in the same stable fluorobenzyl cation.

Table 1: ESI-MS Data for (2-Fluorobenzyl)hydrazine

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ (free base) | [C₇H₁₀FN₂]⁺ | 141.08 | Protonated molecular ion of the free base. |

| [M]⁺ (dihydrochloride) | [C₇H₁₁Cl₂FN₂]⁺ | 213.03 | Molecular ion of the intact dihydrochloride salt (less common). |

| Fragment | [C₇H₆F]⁺ | 109.04 | Fluorobenzyl cation, resulting from the loss of the hydrazine group. |

This interactive table summarizes the expected major ions in the ESI-mass spectrum of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for identifying the functional groups and analyzing the electronic properties of this compound.

Infrared (IR) Spectroscopy The IR spectrum of this compound is dominated by vibrations characteristic of the protonated hydrazine group and the fluorinated benzene (B151609) ring. Due to the formation of the dihydrochloride salt, the N-H stretching vibrations are significantly affected. They appear as a very broad band in the 3200-2500 cm⁻¹ region, which is typical for amine salts and indicative of extensive hydrogen bonding with the chloride counter-ions. nist.gov

Other key vibrational modes confirm the molecular structure. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C-F stretching mode gives rise to a strong and characteristic absorption band, typically found in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range. The N-H bending vibrations of the hydrazinium (B103819) ion (NH₂⁺ and NH₃⁺) also produce distinct bands in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum of this compound in a suitable solvent like water or ethanol (B145695) is expected to show absorption bands characteristic of the fluorosubstituted benzene ring. These absorptions are due to π → π* electronic transitions. Typically, substituted benzenes exhibit a strong absorption band (the E2-band) around 200-220 nm and a weaker, more structured band (the B-band) around 250-280 nm. The presence of the fluorobenzyl group and the hydrazinium side chain will influence the exact position and intensity of these absorption maxima. Studies on related benzoyl hydrazine derivatives have shown that coordination with metal ions can lead to the appearance of new absorption bands at longer wavelengths, indicating the formation of a new complex. nih.gov

Table 2: Characteristic IR and UV-Vis Absorption Data

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| IR | 3200-2500 (broad) | N-H stretching (hydrazinium ion, H-bonded) |

| IR | ~3100-3000 | Aromatic C-H stretching |

| IR | ~1600-1450 | Aromatic C=C stretching |

| IR | ~1250-1000 | C-F stretching |

| UV-Vis | ~250-280 nm | π → π* transition (Benzene B-band) |

| UV-Vis | ~200-220 nm | π → π* transition (Benzene E2-band) |

This interactive table highlights the key spectroscopic features for the functional group analysis of this compound.

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Engineering

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, XRD provides crucial information about its solid-state conformation, molecular packing, and the intricate network of intermolecular interactions that define its crystal lattice. The presence of organic fluorine significantly influences these packing motifs, making it a key element in crystal engineering. rsc.org

The ionic nature of the dihydrochloride salt, combined with the presence of the fluorine atom, suggests that the compound will crystallize in a manner that maximizes favorable electrostatic and hydrogen bonding interactions. It is anticipated that the compound crystallizes in a polar space group to accommodate the directional nature of these strong interactions. rsc.org The study of how molecules assemble in the crystal lattice is fundamental to designing new materials with specific properties. rsc.org

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for unambiguously determining the precise three-dimensional structure of a molecule, including its absolute configuration if it is chiral. While this compound itself is not chiral, SC-XRD provides high-resolution data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state.

For derivatives of (2-Fluorobenzyl)hydrazine that may incorporate chiral centers, SC-XRD would be indispensable for assigning the R/S configuration. The analysis of crystal structures of related fluorinated organic compounds demonstrates the precision of this technique in elucidating subtle conformational features and the role of fluorine in directing molecular assembly. rsc.orgacs.org A typical SC-XRD analysis would provide a detailed crystallographic information file (CIF), containing unit cell parameters (a, b, c, α, β, γ), the space group, and atomic coordinates for every atom in the asymmetric unit. mdpi.com

Table 3: Representative Crystallographic Data from SC-XRD Analysis

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, triclinic) in which the compound crystallizes. mdpi.com |

| Space Group | The specific symmetry group of the crystal lattice (e.g., P2₁/c, P-1). mdpi.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c in Å) and the angles between them (α, β, γ in °). mdpi.com |

| Z | The number of molecules in the unit cell. |

| Bond Lengths & Angles | Precise measurements of all covalent bond distances and angles. |

| Torsion Angles | Data defining the conformation of the flexible benzyl (B1604629) and hydrazine moieties. |

This interactive table outlines the type of structural information obtained from a single-crystal X-ray diffraction experiment.

The crystal structure of this compound is stabilized by a variety of strong and weak intermolecular interactions. The analysis of these interactions is crucial for understanding the principles of its crystal engineering. rsc.org

Other Interactions: Besides the dominant N-H···Cl hydrogen bonds, other weaker interactions play a significant role.

C-H···F Interactions: The fluorine atom can act as a weak hydrogen bond acceptor, leading to C-H···F interactions that help direct the crystal packing. rsc.org

C-H···π Interactions: The electron-rich aromatic ring can interact with C-H bonds from neighboring molecules.

π-π Stacking: The fluorinated benzene rings may engage in π-π stacking interactions. The fluorine substituent can modulate the electrostatic potential of the aromatic ring, influencing the geometry (e.g., parallel-displaced or T-shaped) of these stacking arrangements.

The interplay of these varied interactions, from the strong charge-assisted hydrogen bonds to weaker contacts involving fluorine, dictates the final supramolecular architecture of the compound in the solid state. rsc.orgacademie-sciences.fr

Theoretical and Computational Studies of 2 Fluorobenzyl Hydrazine Dihydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting molecular properties like geometry, energy, and reactivity. DFT calculations, often employing functionals like B3LYP, balance computational cost with high accuracy for organic molecules. imist.ma

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. mdpi.com For (2-Fluorobenzyl)hydrazine (B57542) dihydrochloride (B599025), this process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The structure consists of a 2-fluorophenyl group linked to a hydrazine (B178648) moiety via a methylene (B1212753) bridge. smolecule.com The dihydrochloride form indicates that the two nitrogen atoms of the hydrazine group are protonated. smolecule.com Computational optimization would confirm the planarity of the fluorinated benzene (B151609) ring and determine the rotational freedom around the C-C and C-N bonds. The hydrazine part is expected to adopt a specific conformation (often gauche) to minimize steric hindrance and optimize electrostatic interactions. smolecule.com The presence of the ortho-fluorine atom influences the electron distribution and, consequently, the geometry of the entire molecule. smolecule.com

Table 1: Predicted Optimized Geometrical Parameters for (2-Fluorobenzyl)hydrazine Dihydrochloride (Note: These are representative values based on known chemical principles and data for similar structures; specific experimental values may vary.)

| Parameter | Predicted Value | Description |

| C-F Bond Length | ~1.34 Å | The length of the bond between the carbon and fluorine atoms on the aromatic ring. smolecule.com |

| C-N Bond Length | ~1.47 Å | The length of the bond connecting the benzyl (B1604629) group's methylene carbon to the hydrazine nitrogen. smolecule.com |

| N-N Bond Length | ~1.45 Å | The length of the single bond between the two nitrogen atoms in the hydrazine group. smolecule.com |

| C-C-N Bond Angle | ~109.5° | The angle around the sp³ hybridized methylene carbon. |

| Benzene Ring | Planar | The aromatic ring is expected to maintain a flat structure. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite.

For this compound, DFT calculations would predict that the HOMO is primarily localized on the hydrazine moiety, which is electron-rich. The LUMO is expected to be distributed over the electron-deficient fluorinated aromatic ring. Visualization of these orbitals helps identify the specific atoms involved in electron donation and acceptance. researchgate.netresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative, based on typical DFT calculation results for similar organic molecules.)

| Parameter | Energy (eV) | Significance |

| HOMO Energy | -8.50 | Indicates the energy of the highest energy electrons; related to the ionization potential and nucleophilicity. |

| LUMO Energy | -1.20 | Indicates the energy of the lowest energy empty orbital; related to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 7.30 | A larger gap suggests higher molecular stability and lower reactivity. researchgate.net |

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is the negative of electronegativity (μ = -χ).

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability.

Table 3: Hypothetical Global Reactivity Descriptors for this compound (Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 2 for illustrative purposes.)

| Descriptor | Formula | Calculated Value | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.85 eV | Represents the molecule's overall ability to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.85 eV | Indicates the tendency of electrons to escape from the molecule. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.65 eV | A higher value suggests greater stability and lower reactivity. |

| Chemical Softness (S) | 1 / η | 0.27 eV⁻¹ | A lower value indicates less polarizability and higher stability. |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. mdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.com

Docking algorithms explore numerous possible conformations of the ligand within the receptor's binding site to identify the most energetically favorable pose, known as the binding mode. researchgate.net The strength of this interaction is quantified by a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. asianpubs.org A more negative score indicates a stronger, more stable interaction between the ligand and the receptor.

Given the structural features of (2-Fluorobenzyl)hydrazine, it could be docked against various enzymes, such as monoamine oxidases or kinases, to predict its inhibitory potential. The simulation would reveal how the molecule orients itself to maximize favorable interactions within the enzyme's active site.

Table 4: Illustrative Molecular Docking Results for this compound (Note: These are hypothetical results against a plausible protein target to demonstrate the concept.)

| Target Protein | Binding Affinity (kcal/mol) | Predicted Interaction Type |

| Monoamine Oxidase A (MAO-A) | -7.8 | Competitive Inhibition |

| Tyrosine Kinase | -6.5 | ATP-Competitive Inhibition |

The stability of a ligand-receptor complex is governed by various non-covalent interactions. nih.gov Docking simulations provide detailed information about these crucial contacts.

For this compound, the key interactions would likely include:

Hydrogen Bonds: The protonated hydrazine group (-NH₂⁺-NH₃⁺) is a potent hydrogen bond donor and can form strong interactions with negatively charged or polar amino acid residues like Aspartate (Asp), Glutamate (Glu), or the backbone carbonyls of the protein. researchgate.netresearchgate.net

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues such as Leucine (Leu), Isoleucine (Ile), and Valine (Val). nih.gov

π-π Stacking: The aromatic ring can stack with the aromatic side chains of residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). mdpi.com

Halogen Bonds: The fluorine atom, though a weak hydrogen bond acceptor, can participate in halogen bonding or other dipole-dipole interactions.

Table 5: Hypothetical Key Interacting Residues for this compound in a Protein Binding Site (Note: This table illustrates the types of interactions that could be predicted by a docking simulation.)

| Interaction Type | Ligand Group | Potential Interacting Residue |

| Hydrogen Bond (Donor) | Protonated Hydrazine (-NH₃⁺) | Aspartate (Asp), Glutamate (Glu) |

| Hydrogen Bond (Donor) | Protonated Hydrazine (-NH₂⁺-) | Serine (Ser), Threonine (Thr) |

| Hydrophobic Interaction | Phenyl Ring | Leucine (Leu), Alanine (Ala) |

| π-π Stacking | Phenyl Ring | Phenylalanine (Phe), Tryptophan (Trp) |

Structure-Activity Relationship (SAR) Insights from Computational Data

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods provide a powerful lens through which to view these relationships at a molecular level, even for a relatively simple molecule like (2-fluorobenzyl)hydrazine.

Computational SAR analysis for a compound like this compound would typically involve evaluating the impact of its key structural features on its interaction with a hypothetical biological target. These features include:

The 2-Fluoro Substituent: The fluorine atom at the ortho position of the benzyl ring is a critical feature. Its strong electron-withdrawing nature and potential to form hydrogen bonds can significantly influence the molecule's electronic distribution and binding interactions. Computational docking studies on related fluorinated compounds often reveal specific interactions with amino acid residues in a protein's active site. For instance, in a study on quinazolinone derivatives containing a 2-fluorobenzoyl moiety, 3D-QSAR models highlighted the importance of this substitution for potent antitumor activity. rsc.org

The Benzyl Ring: The aromatic ring serves as a scaffold and can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions with the target protein.

The Hydrazine Moiety: The hydrazine group is a key functional group, capable of acting as a hydrogen bond donor and acceptor. Its protonated state in the dihydrochloride salt form would further enhance its hydrogen bonding capacity.

A hypothetical computational SAR study might involve creating a small virtual library of analogs of (2-fluorobenzyl)hydrazine, systematically modifying each part of the molecule (e.g., changing the position of the fluorine atom, replacing it with other halogens, or altering the linker). By calculating the binding affinity of each analog to a target protein, researchers can build a 3D-QSAR model that provides a visual and quantitative understanding of the SAR.

Table 1: Hypothetical SAR Insights from Computational Data for (2-Fluorobenzyl)hydrazine Analogs

| Moiety | Modification | Predicted Impact on Activity | Rationale |

| Aromatic Ring | Shifting fluoro to para-position | Potentially altered binding orientation | Changes in dipole moment and steric profile |

| Addition of a second substituent | Could increase or decrease affinity | Dependent on the nature and position of the substituent | |

| Linker | Lengthening the methylene bridge | May improve or disrupt optimal positioning in the binding pocket | Flexibility and distance to key residues are altered |

| Hydrazine Group | Acylation | Changes in electronic properties and hydrogen bonding | Potential for new interactions with the target |

This table is illustrative and based on general principles of medicinal chemistry, as specific computational SAR data for this compound is not available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. For a flexible molecule like (2-fluorobenzyl)hydrazine, MD simulations can provide crucial insights into its conformational preferences and dynamic behavior, both in solution and when bound to a biological target.

An MD simulation of this compound would typically involve placing the molecule in a simulated aqueous environment and calculating the forces between atoms to model their motion. This can reveal:

Conformational Landscape: The molecule can adopt various shapes, or conformations, due to the rotation around its single bonds. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them.

Solvent Interactions: The simulations can show how the molecule interacts with surrounding water molecules, which is crucial for understanding its solubility and pharmacokinetic properties.

Binding Dynamics: When simulated in complex with a protein, MD can reveal the stability of the binding pose predicted by docking, identify key dynamic interactions, and show how the protein structure might adapt to the ligand's presence.

While specific MD studies on this compound are not published, research on other hydrazine derivatives demonstrates the utility of this technique. For instance, MD simulations have been used to study the impact of hydrazine on the structure of water in pressurized water reactors, showcasing its effect on the surrounding environment. mdpi.com In another study on novel hydrazide hydrazone derivatives, MD simulations were employed to understand their binding stability to microbial targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity

The development of a QSAR model for a class of compounds including (2-fluorobenzyl)hydrazine would follow these general steps:

Data Collection: A dataset of structurally related compounds with their experimentally measured biological activities (e.g., IC50 values) is required.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, electronic properties, topological indices) is calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A QSAR study on benzylidene hydrazine benzamides as anticancer agents, for example, resulted in a model that could predict the anticancer activity based on descriptors like LogS and molar refractivity. jppres.comunair.ac.id Such a model can guide the design of more potent analogs.

Table 2: Example of Descriptors Used in QSAR Modeling of Hydrazine Derivatives

| Descriptor Type | Example Descriptor | Property Represented |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Hydrophobic | LogP | Partitioning between water and octanol |

| Topological | Wiener Index | Molecular branching |

This table provides examples of descriptors commonly used in QSAR studies.

Ligand Efficiency Metrics (e.g., LLE)

In modern drug discovery, it is not enough for a compound to be potent; it must also have favorable physicochemical properties. Ligand efficiency (LE) metrics help to assess the quality of a hit or lead compound by normalizing its potency for its size.

One of the most widely used metrics is Ligand-Lipophilicity Efficiency (LLE), which is calculated as:

LLE = pIC50 - logP

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and logP is the logarithm of the octanol-water partition coefficient. A higher LLE value (typically > 5) is desirable, as it indicates that the compound achieves its potency without excessive lipophilicity, which can lead to poor pharmacokinetic properties and toxicity.

For (2-fluorobenzyl)hydrazine, while its biological activity against a specific target would be needed to calculate LLE, its predicted logP would be a key parameter in this assessment. The goal in optimizing a lead compound based on this scaffold would be to increase potency (pIC50) without a proportional increase in lipophilicity (logP).

Research on Biological Activities and Pharmacological Potential of 2 Fluorobenzyl Hydrazine Dihydrochloride and Its Derivatives

Antimicrobial Investigations

Hydrazine (B178648) derivatives, specifically the hydrazide-hydrazone class, are a focus of significant research interest due to their diverse biological properties, including antimicrobial effects. mdpi.comnih.gov Many compounds within this class have demonstrated high activity, even against strains resistant to conventional medicines. nih.govmdpi.com The antimicrobial potential of these compounds is often attributed to the presence of the azomethine group (–NHN=CH–). nih.govmdpi.com

Derivatives of hydrazine have been extensively evaluated for their antibacterial properties against a wide range of pathogens. nih.gov Studies on hydrazide-hydrazones have shown promising activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

For instance, certain hydrazide-hydrazone derivatives have exhibited potent bactericidal action against Gram-positive bacteria, including various strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, and Bacillus cereus. mdpi.comnih.gov In one study, a hydrazide-hydrazone derivative (compound 15) showed very strong activity against all tested Gram-positive bacteria with MIC values ranging from 1.95–7.81 μg/mL. nih.gov Another derivative (compound 19) was found to be twice as active against S. aureus and E. coli as the standard antibiotic ampicillin (B1664943). nih.gov

The antibacterial efficacy can be influenced by the specific chemical groups attached to the core hydrazine structure. nih.gov Research has indicated that compounds with electron-withdrawing groups, such as nitro groups or halogens like fluorine, can enhance antibacterial activity. nih.gov A series of 2-hydroxy benzyl (B1604629) hydrazide derivatives were synthesized and tested, with one compound (C-7) showing a larger zone of inhibition against S. aureus (Gram-positive) and E. coli (Gram-negative) than the standard drug ciprofloxacin (B1669076). jchr.org Similarly, novel triazolo[4,3-a]pyrazine derivatives have been tested, with some showing moderate to good activity against S. aureus and E. coli. mdpi.com One such derivative, compound 2e, displayed superior antibacterial activity against E. coli (MIC = 16 μg/mL) and activity comparable to ampicillin against S. aureus (MIC = 32 μg/mL). mdpi.com

The mechanism of action for some of these derivatives is believed to involve the inhibition of key bacterial enzymes like DNA gyrase, which disrupts DNA synthesis and leads to cell death. mdpi.com

In addition to antibacterial effects, hydrazine derivatives have demonstrated significant antifungal properties. nih.govmdpi.comnih.gov Hydrazine-based compounds have been shown to be effective against various fungal strains, including Candida albicans, a common cause of fungal infections in humans. nih.govturkjps.org

Recent studies have highlighted that certain hydrazine compounds can cause a significant reduction in the viability of C. albicans and exhibit a rapid fungicidal action. nih.gov These compounds were also effective against clinical isolates of C. albicans that were resistant to existing antifungal drugs like fluconazole (B54011). nih.gov Furthermore, these derivatives have been shown to decrease the formation of biofilms, which are communities of microbes that are intrinsically resistant to many conventional drugs. nih.gov

In one study evaluating a range of pyrazoline and hydrazone derivatives, the hydrazone compound showed moderate activity against C. albicans. turkjps.org Another derivative from this study, compound 5, was identified as the most active against C. albicans, with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL. turkjps.org Research on hydrazide-hydrazones has also confirmed their potential as antifungal agents, inhibiting the growth of various fungi. nih.gov

Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible growth of a microorganism. Numerous studies have determined the MIC values for various hydrazine derivatives against a panel of bacteria and fungi.

For example, a series of hydrazide-hydrazones of isonicotinic acid showed very strong activity towards Gram-positive bacteria, with MICs as low as 1.95 μg/mL. nih.gov Another study on 2,4,6-trimethylbenzenesulfonyl hydrazones found that one derivative had MIC values ranging from 7.81 to 15.62 µg/mL against Gram-positive strains. nih.gov In contrast, some pyrazoline derivatives showed more moderate activity, with MICs ranging from 32 to 512 μg/mL against various bacteria and fungi. turkjps.org

The following table summarizes selected MIC values for various hydrazine derivatives from different research studies.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Source |

|---|---|---|---|

| Hydrazide-hydrazone 15 | Gram-positive bacteria (general) | 1.95 - 7.81 | nih.gov |

| Hydrazide-hydrazone 19 | S. aureus | 6.25 | nih.gov |

| Hydrazide-hydrazone 19 | E. coli | 12.5 | nih.gov |

| Triazolo[4,3-a]pyrazine 2e | E. coli | 16 | mdpi.com |

| Triazolo[4,3-a]pyrazine 2e | S. aureus | 32 | mdpi.com |

| Pyrazoline derivative 24 | E. faecalis | 32 | turkjps.org |

| Pyrazoline derivative 5 | C. albicans | 64 | turkjps.org |

| 2,4,6-trimethylbenzenesulfonyl hydrazone 24 | Gram-positive bacteria (general) | 7.81 - 15.62 | nih.gov |

Anticancer Research

The potential of hydrazine derivatives as anticancer agents is an active area of investigation. mdpi.comnih.gov Their unique structural features make them candidates for the development of new chemotherapeutic agents. smolecule.com

Fluorinated hydrazine derivatives have been tested for their cytotoxic effects against various human cancer cell lines. A study focusing on fluorinated Schiff bases derived from aminophenylhydrazines demonstrated significant anticancer properties against the A549 non-small cell lung cancer (NSCLC) cell line. nih.gov One compound containing five fluorine atoms (compound 6) showed a very strong cytotoxic effect with an IC50 value of 0.64 μM. nih.gov Another derivative with two fluorine atoms (compound 5) exhibited the strongest antiproliferative effect. nih.gov

Derivatives of pyrazolo[3,4-d]pyridazine were tested against a panel of cancer cells, including A549 (lung), HCT-116 (colorectal), and HEPG2 (liver). nih.gov The most promising compound, PPD-1, showed remarkable cytotoxicity against all tested cancer cell lines, with the highest activity observed against the A549 cell line. nih.gov Similarly, newly synthesized indole (B1671886) derivatives were evaluated against four human cancer cell lines, including A549. nih.gov Several of these compounds exhibited potent antitumor efficacy, with one in particular (compound 10b) showing an IC50 value of 0.12 µM against A549 cells, which was significantly more potent than the reference drug. nih.gov

The following table presents a selection of IC50 values for various derivatives against different cancer cell lines.

| Compound/Derivative Class | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Fluorinated Schiff base 6 | A549 (Lung) | 0.64 | nih.gov |

| Indole derivative 10b | A549 (Lung) | 0.12 | nih.gov |

| Indole derivative 10b | K562 (Leukemia) | 0.01 | nih.gov |

| Pyrazolyl-indole-s-triazine 3j | A549 (Lung) | 2.32 | researchgate.net |

| Trimethoxyphenyl pyridine (B92270) VI | HCT-116 (Colorectal) | 4.83 | nih.gov |

| Trimethoxyphenyl pyridine VI | HepG-2 (Liver) | 3.25 | nih.gov |

A crucial aspect of an ideal chemotherapeutic agent is its ability to induce apoptosis, or programmed cell death, rather than necrosis, as this avoids inflammation and damage to surrounding tissues. nih.gov Research has shown that the cytotoxic effects of many hydrazine derivatives are indeed mediated by the induction of apoptosis. nih.govnih.gov

In studies on A549 lung cancer cells, treatment with fluorinated Schiff bases led to morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies. nih.gov The expression of cleaved caspase-3, a key executioner enzyme in the apoptotic pathway, was also observed, confirming that the compounds trigger this cell death mechanism. nih.gov

Further investigations into pyrazolo[3,4-d]pyridazine derivatives revealed that they can induce apoptosis by disrupting the balance of key regulatory proteins. nih.gov Treatment of A549 cells with one such derivative led to a significant increase in the percentage of apoptotic cells (10.06% compared to 0.57% in untreated cells). nih.gov This was accompanied by a significant overexpression of the pro-apoptotic Bax protein and a simultaneous inhibition of the anti-apoptotic Bcl-2 protein, effectively shifting the balance towards cell death. nih.gov The treatment also increased the expression of caspase-3 and the tumor suppressor p53. nih.gov

Other mechanisms observed include cell cycle arrest. Certain indole and trimethoxyphenyl pyridine derivatives were found to block cancer cells in the G2/M phase of the cell cycle, preventing them from dividing and proliferating. nih.govnih.gov

Enzyme Inhibition Studies

The therapeutic potential of chemical compounds is often linked to their ability to selectively inhibit specific enzymes involved in disease pathways. (2-Fluorobenzyl)hydrazine (B57542) dihydrochloride (B599025) and its derivatives have been the subject of various enzyme inhibition studies, revealing a range of activities against several key enzymes.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin (B10506), and norepinephrine. frontiersin.org The two major isoforms, MAO-A and MAO-B, differ in their substrate specificity and inhibitor selectivity. frontiersin.org Inhibition of these enzymes is a key strategy in the treatment of neurological disorders like depression and Parkinson's disease. frontiersin.orgnih.gov Hydrazine derivatives, in particular, have a well-established history as MAO inhibitors. nih.gov

For instance, a series of novel hydrazone derivatives were synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B. nih.gov Two compounds, 2a and 2b , emerged as potent and selective inhibitors of hMAO-A, with IC50 values of 0.342 µM and 0.028 µM, respectively. nih.gov The Ki values for these compounds against hMAO-A were calculated to be 0.188 µM and 0.016 µM, respectively. nih.gov

The position of substituents on the phenyl ring of benzylpiperidine derivatives has been shown to significantly influence MAO-B inhibition. nih.gov For example, a chloro substituent at the 3-position resulted in greater MAO-B inhibition compared to other positions and other substituents like -OCH3, -F, -CN, -CH3, and -Br. nih.gov The introduction of fluorine into certain molecular scaffolds has also been shown to enhance MAO-B inhibitory activity. In a study of chiral pyrrolidine (B122466) derivatives, the fluorinated compound D5 was found to be a highly potent and selective MAO-B inhibitor with an IC50 of 0.019 μM, which was about 10-fold more potent than the established drug safinamide (B1662184) (IC50 = 0.163 μM). nih.gov

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| Hydrazone derivative 2a | hMAO-A | 0.342 | 0.188 | Reversible, Competitive | nih.gov |

| Hydrazone derivative 2b | hMAO-A | 0.028 | 0.016 | Reversible, Competitive | nih.gov |

| Pyridazinobenzylpiperidine S5 (3-Cl) | MAO-B | 0.203 | 0.155 ± 0.050 | Competitive, Reversible | nih.govresearchgate.net |

| Pyridazinobenzylpiperidine S16 (2-CN) | MAO-B | 0.979 | 0.721 ± 0.074 | Competitive, Reversible | nih.govresearchgate.net |

| Fluorinated pyrrolidine D5 | MAO-B | 0.019 | Not Reported | Not Reported | nih.gov |

| Safinamide (Reference) | MAO-B | 0.163 | Not Reported | Not Reported | nih.gov |

Hydrazine-based MAO inhibitors can exhibit different mechanisms of inhibition, including irreversible and reversible binding. nih.gov Early hydrazine inhibitors like iproniazid (B1672159) and phenelzine (B1198762) are known to be irreversible inhibitors, forming a covalent bond with the flavin cofactor of the enzyme. nih.gov This irreversible action, however, can lead to undesirable side effects. nih.gov